molecular formula C8H8BF3O3 B1456956 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid CAS No. 932390-39-1

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1456956
M. Wt: 219.96 g/mol
InChI Key: JOMSLFNOGULATK-UHFFFAOYSA-N
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Description

“4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that contains a phenyl group with a trifluoromethyl substituent . It is used as a reactant in the preparation of various compounds with potential biological activity .


Molecular Structure Analysis

The molecular formula of “4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” is C7H6BF3O2 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

This compound is a white powder . The exact physical and chemical properties of “4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” are not provided in the search results.

Scientific Research Applications

Applications in Catalysis

Catalytic Applications in Amidation : 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid derivatives have been identified as effective catalysts in dehydrative amidation processes, particularly between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in these reactions, enhancing the reaction speed by preventing the coordination of amines to the boron atom of the active species. This is especially notable in the synthesis of α-dipeptide (Wang, Lu, & Ishihara, 2018).

Applications in Nanotechnology

Nanoassembly and Drug Delivery : The compound has been studied for its role in the coassembly behavior of block copolymers, particularly involving double hydrophilic block copolymer poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO) with amphiphilic phenylboronic acids. These nanoassemblies can respond to glucose presence, making them potential candidates for drug delivery systems, especially for releasing compounds that bind to phenylboronic acid moieties (Matuszewska et al., 2015).

Applications in Carbohydrate Recognition and Chemistry

Carbohydrate Recognition and Binding : A variant of this compound, ortho-hydroxymethyl phenylboronic acid, has shown remarkable efficiency in complexing model glycopyranosides under physiological conditions. This property is significant for the selective recognition of cell-surface glycoconjugates, expanding the potential of boronic acids in the design of receptors and sensors for biomedical applications (Dowlut & Hall, 2006).

Applications in Polymer Chemistry

Polymer Gels and Nanoparticles : The compound has seen usage in the preparation of dynamic polymer gels based on reversible phenylboronic acid-diol ester bonds, offering potential for bioresponsive applications due to their self-healing properties and reversible sol-gel transition (Xu et al., 2011). Furthermore, it has been incorporated into block copolymer micelles responsive to glucose and lactic acid, demonstrating its versatility in creating selective, responsive drug delivery vehicles (Vrbata & Uchman, 2018).

Safety And Hazards

The compound may cause serious eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation .

properties

IUPAC Name

[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMSLFNOGULATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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